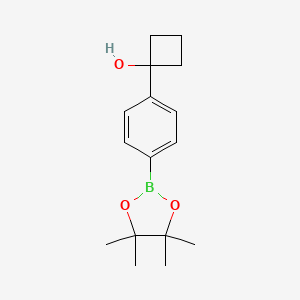

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol

Übersicht

Beschreibung

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol is a useful research compound. Its molecular formula is C16H23BO3 and its molecular weight is 274.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that similar compounds with a tetramethyl-1,3,2-dioxaborolane group are often used in borylation reactions .

Mode of Action

The compound’s mode of action involves the tetramethyl-1,3,2-dioxaborolane group, which is known to enable Suzuki coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds .

Biochemical Pathways

The compound is likely involved in the borylation of alkylbenzenes and hydroboration of alkyl or aryl alkynes and alkenes . These reactions are part of larger biochemical pathways that lead to the formation of complex organic molecules.

Result of Action

The result of the compound’s action would be the formation of new carbon-carbon bonds via the Suzuki coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction.

Action Environment

Environmental factors such as temperature, pH, and the presence of a suitable catalyst (such as palladium) can influence the compound’s action, efficacy, and stability . The compound’s stability under various conditions would also be an important factor to consider.

Biologische Aktivität

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

- Molecular Formula : C16H23BO3

- Molecular Weight : 274.16 g/mol

- CAS Number : 1398331-98-0

Synthesis

The compound is synthesized through a palladium-catalyzed coupling reaction involving 1-(4-bromophenyl)cyclobutanol and bis(pinacolato)diboron. The general reaction conditions include:

Anticancer Properties

Recent studies have indicated that compounds containing boron moieties exhibit significant anticancer properties. The presence of the dioxaborolane group in this compound suggests potential interactions with cellular pathways involved in cancer progression.

Table 1: Summary of Biological Activities

The biological activity of this compound may be attributed to its ability to interact with key proteins involved in cell signaling pathways. Specifically, the boron atom can form reversible covalent bonds with biomolecules, potentially altering their function and leading to apoptosis in cancer cells.

Case Studies

-

Study on Cancer Cell Lines

- A study evaluated the effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM.

- : The compound demonstrated a dose-dependent cytotoxic effect on breast and prostate cancer cells.

-

Enzyme Interaction Analysis

- Another investigation focused on the compound's ability to inhibit specific kinases associated with tumor growth. The results indicated that the compound effectively inhibited the activity of these enzymes by binding to their active sites.

- : This suggests a potential role for the compound in targeted cancer therapies.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a cyclobutanol moiety linked to a phenyl group that is further substituted with a boron-containing dioxaborolane group. This structure imparts several functional properties:

- Molecular Formula: C₁₈H₂₃BNO₄

- Molecular Weight: 321.29 g/mol

- CAS Number: 2009169-65-5

The boron-containing group facilitates reactions typical of boronic acids, such as cross-coupling reactions.

2.1. Suzuki Coupling Reactions

The presence of the pinacolborane group allows for participation in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This reaction is particularly useful in synthesizing biaryl compounds and other complex organic molecules .

2.2. Synthesis of Aggregation-Induced Emission (AIE) Molecules

The compound has been utilized to synthesize AIE-active molecules. For instance, it serves as a linker in the synthesis of ultrabright red AIE dots with significant quantum yields, enhancing their application in optoelectronic devices .

3.1. Organic Light Emitting Diodes (OLEDs)

Due to its photophysical properties, derivatives of this compound are being explored for use in OLEDs. The AIE characteristics contribute to improved efficiency and brightness in light-emitting applications .

3.2. Dye-Sensitized Solar Cells (DSSCs)

The compound has been incorporated into dye-sensitized solar cells, where it functions as a dye with notable performance metrics: a current density of 13.60 mA/cm² and a power conversion efficiency of 4.94% . This underscores its potential in renewable energy technologies.

4.1. Development of AIE Dots

In a study focused on the synthesis of AIE dots using this compound as a precursor, researchers achieved an absolute quantum yield of 12.9%. This was accomplished by linking dimethylpyranyldene-malononitrile and anthracenes through the compound .

| Property | Value |

|---|---|

| Quantum Yield | 12.9% |

| Emission Color | Red |

4.2. Application in DSSCs

In another case study involving dye-sensitized solar cells, the compound was used to create a bisthiazole dye that exhibited impressive photovoltaic performance metrics:

| Metric | Value |

|---|---|

| Current Density | 13.60 mA/cm² |

| Open-Circuit Voltage | 620 mV |

| Fill Factor | 58.2% |

| Power Conversion Efficiency | 4.94% |

Eigenschaften

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO3/c1-14(2)15(3,4)20-17(19-14)13-8-6-12(7-9-13)16(18)10-5-11-16/h6-9,18H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJDMTWSQDLRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701156879 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701156879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398331-98-0 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1398331-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701156879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.